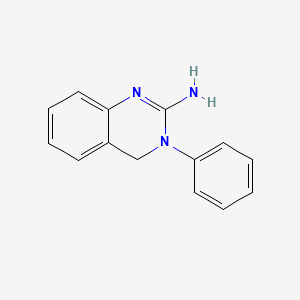
3-Phenyl-3,4-dihydro-quinazolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4H-quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-phenyl-4H-quinazolin-2-amine consists of a quinazoline core with a phenyl group attached to the third position and an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-quinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Another approach involves the use of anthranilic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine .
Industrial Production Methods
Industrial production of 3-phenyl-4H-quinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are some of the advanced techniques employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced amines, and various substituted quinazoline derivatives .
Scientific Research Applications
3-phenyl-4H-quinazolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of tumor growth and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-quinazolin-3-amine: Similar structure but with the phenyl group at the second position.
4-phenyl-2H-quinazolin-3-one: Contains a carbonyl group at the third position instead of an amine.
6-bromo-4-phenylquinazolin-2-amine: Substituted with a bromine atom at the sixth position.
Uniqueness
3-phenyl-4H-quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-phenyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-13-9-5-4-6-11(13)10-17(14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,15,16) |
InChI Key |
AAKLRBVEVQENTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















